
2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide is a heterocyclic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing six-membered rings that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom. This compound is characterized by the presence of a bromomethyl group at the 3-position, a chlorine atom at the 4-position, and a 1,1-dioxide functional group, which indicates the presence of two oxygen atoms double-bonded to the sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide typically involves the bromination of a precursor thiopyran compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient production of this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation Reactions: The sulfur atom in the thiopyran ring can be further oxidized to form sulfone or sulfoxide derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or chlorine atoms, resulting in the formation of simpler thiopyran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted thiopyran derivatives with various functional groups.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of dehalogenated thiopyran derivatives.
Applications De Recherche Scientifique
2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The chlorine atom and the 1,1-dioxide functional group may also contribute to the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Thiopyran, 3-(bromomethyl)-5,6-dihydro-, 1,1-dioxide: Lacks the chlorine atom at the 4-position.
2H-Thiopyran, 4-chloro-5,6-dihydro-, 1,1-dioxide: Lacks the bromomethyl group at the 3-position.
2H-Thiopyran, 3-(chloromethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide: Has a chloromethyl group instead of a bromomethyl group at the 3-position.
Uniqueness
2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide is unique due to the presence of both bromomethyl and chlorine substituents, which can significantly influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
61170-16-9 |
|---|---|
Formule moléculaire |
C6H8BrClO2S |
Poids moléculaire |
259.55 g/mol |
Nom IUPAC |
5-(bromomethyl)-4-chloro-3,6-dihydro-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C6H8BrClO2S/c7-3-5-4-11(9,10)2-1-6(5)8/h1-4H2 |
Clé InChI |
BYLVRNKHLPRDPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC(=C1Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


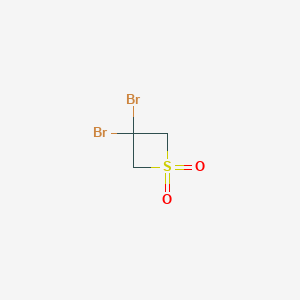

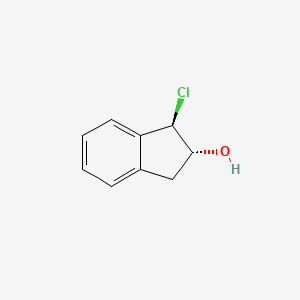

![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)

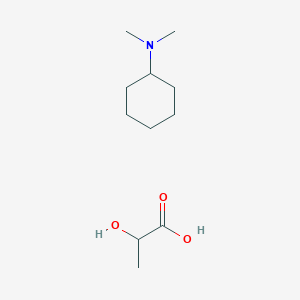
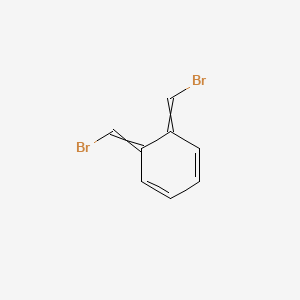
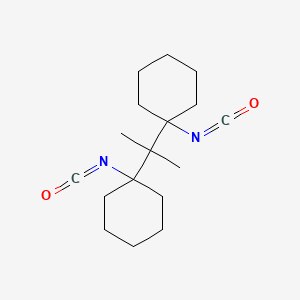

![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)

![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)
